N'-naphthalen-2-ylcarbamimidothioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Succinimidyl S-Acetylthioglycolate is synthesized through the reaction of N-hydroxysuccinimide with S-acetylthioacetic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the N-hydroxysuccinimide and the S-acetylthioacetic acid .
Industrial Production Methods
Industrial production of N-Succinimidyl S-Acetylthioglycolate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl S-Acetylthioglycolate primarily undergoes substitution reactions. It reacts with primary amines to introduce protected sulfhydryl groups into biomolecules .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines and solvents such as acetonitrile, dimethylformamide (DMF), chloroform, and ethyl acetate. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from the reaction of N-Succinimidyl S-Acetylthioglycolate with primary amines are biomolecules with protected sulfhydryl groups. These modified biomolecules can then be used in various bioconjugation applications .
Scientific Research Applications
N-Succinimidyl S-Acetylthioglycolate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified biomolecules for various chemical studies.
Biology: It is employed in the modification of proteins and peptides for studying biological processes.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.
Industry: It is utilized in the production of bioconjugates for various industrial applications
Mechanism of Action
The mechanism of action of N-Succinimidyl S-Acetylthioglycolate involves the formation of a covalent bond between the N-hydroxysuccinimide ester and the primary amine group of the target biomolecule. This reaction introduces a protected sulfhydryl group into the biomolecule, which can then be used for further bioconjugation reactions .
Comparison with Similar Compounds
N-Succinimidyl S-Acetylthioglycolate is unique in its ability to introduce protected sulfhydryl groups into biomolecules. Similar compounds include:
- N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
- N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
- N-Succinimidyl 6-maleimidocaproate (EMCS)
These compounds also introduce sulfhydryl groups into biomolecules but differ in their specific chemical structures and reactivity .
Properties
IUPAC Name |
N'-naphthalen-2-ylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGVEGFEGJLZDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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